![molecular formula C16H13NO5S B2939598 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 793679-41-1](/img/structure/B2939598.png)
2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a research chemical with the CAS number 793679-41-1 . It has a molecular weight of 331.34 and a molecular formula of C16H13NO5S .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 331.34 and a molecular formula of C16H13NO5S . More detailed properties such as boiling point and storage conditions are not specified .科学的研究の応用
Anti-Helicobacter pylori Agents
Research demonstrates that derivatives of benzoic acid and sulfanyl compounds, such as those structurally related to the given chemical, have been explored for their potential as anti-Helicobacter pylori agents. For instance, compounds derived from a similar scaffold showed potent activity against this gastric pathogen, highlighting the therapeutic potential of such structures in treating infections resistant to conventional antibiotics (Carcanague et al., 2002).
Plant Stress Tolerance
Benzoic acid derivatives, including those structurally similar to the given compound, have been studied for their role in inducing multiple stress tolerances in plants. Research findings suggest that benzoic acid is effective at lower concentrations than its derivatives, such as salicylic acid, in enhancing plant resilience to heat, drought, and chilling stress (Senaratna et al., 2004).
Food Preservation and Safety
The use of benzoic acid and its derivatives as naturally occurring compounds in foods and as additives has been extensively reviewed. These compounds serve as antibacterial and antifungal preservatives, with their widespread occurrence and application raising discussions on their safety, metabolism, and public health implications (del Olmo et al., 2017).
Heterocyclic System Synthesis
The possibilities for constructing novel heterocyclic systems using benzoic acid derivatives have been explored. For example, reactions of sulfanylbenzoic acid derivatives with dihalo ketones have led to the formation of new compounds with potential biological activity, showcasing the versatility of these compounds in synthesizing complex molecular architectures (Tokareva et al., 2011).
Antidepressant Metabolism Studies
The metabolism of novel antidepressants structurally related to the given compound has been studied, identifying the enzymes involved in their biotransformation. This research contributes to our understanding of how these compounds are processed in the body and their potential metabolic pathways (Hvenegaard et al., 2012).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.
It’s important to note that this information is based on compounds with similar structures, and the actual properties of this specific compound may vary .
特性
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c18-15(8-23-14-4-2-1-3-11(14)16(19)20)17-10-5-6-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZMXHYGQLJXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57266125 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate](/img/structure/B2939515.png)
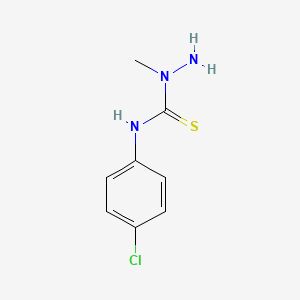
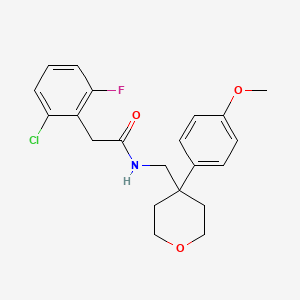

![5-Methyl-7-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2939522.png)
![4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide](/img/structure/B2939523.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one](/img/structure/B2939527.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939528.png)
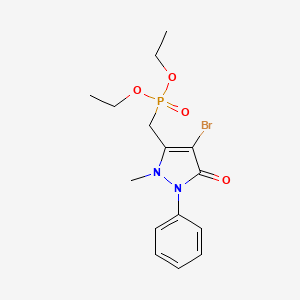
![N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine](/img/structure/B2939532.png)
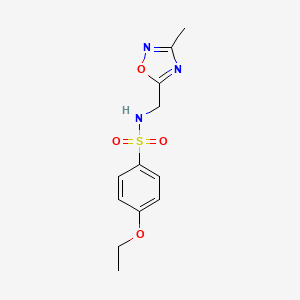
![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide](/img/structure/B2939534.png)
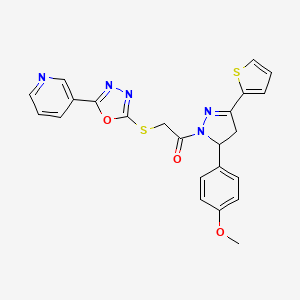
![Ethyl 3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2939538.png)